(4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)-phenylmethanone
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Overview
Description
(4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)-phenylmethanone is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)-phenylmethanone typically involves the bromination of a benzofuran derivative followed by the introduction of a phenylmethanone group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)-phenylmethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)-phenylmethanone involves its interaction with molecular targets through its functional groups. The bromine atoms and hydroxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone
- (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-chlorophenyl)methanone
Uniqueness
(4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)-phenylmethanone is unique due to its specific substitution pattern and the presence of both bromine atoms and a hydroxy group
Properties
CAS No. |
88673-82-9 |
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Molecular Formula |
C15H8Br2O3 |
Molecular Weight |
396.03 g/mol |
IUPAC Name |
(4,6-dibromo-5-hydroxy-1-benzofuran-3-yl)-phenylmethanone |
InChI |
InChI=1S/C15H8Br2O3/c16-10-6-11-12(13(17)15(10)19)9(7-20-11)14(18)8-4-2-1-3-5-8/h1-7,19H |
InChI Key |
UGGOYSDCOUCXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=COC3=CC(=C(C(=C32)Br)O)Br |
Origin of Product |
United States |
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